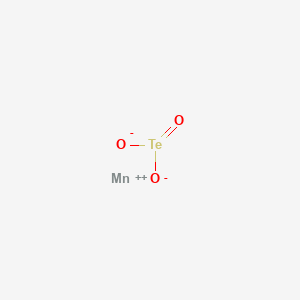
Manganese tellurite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese tellurite (MnTeO3) is a compound consisting of manganese, tellurium, and oxygen. It is a crystalline solid that has attracted significant attention from the scientific community due to its unique properties and potential applications. Manganese tellurite has been studied extensively for its potential use in various fields, including medicine, electronics, and materials science.
Wirkmechanismus
The mechanism of action of manganese tellurite is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inducing oxidative stress and damaging cellular components. In electronics, manganese tellurite is believed to act as a semiconductor by forming a p-n junction with other materials.
Biochemische Und Physiologische Effekte
Manganese tellurite has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. In vivo studies have shown that manganese tellurite can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Manganese tellurite has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it has unique properties that make it useful in various scientific fields. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on manganese tellurite. One direction is to further investigate its potential use in medicine, particularly as an antimicrobial and anticancer agent. Another direction is to explore its potential use in electronics, particularly as a semiconductor material. Additionally, further research is needed to fully understand the mechanism of action of manganese tellurite and its biochemical and physiological effects. Finally, new synthesis methods and applications for manganese tellurite should be explored to fully realize its potential in various scientific fields.
Synthesemethoden
Manganese tellurite can be synthesized using various methods, including hydrothermal synthesis, solid-state reaction, and chemical precipitation. Hydrothermal synthesis involves the reaction of manganese and tellurium precursors in an aqueous solution under high pressure and temperature conditions. Solid-state reaction involves the heating of manganese and tellurium powders in a controlled environment. Chemical precipitation involves the precipitation of manganese and tellurium ions from a solution using a precipitating agent.
Wissenschaftliche Forschungsanwendungen
Manganese tellurite has been studied for its potential use in various scientific fields, including medicine, electronics, and materials science. In medicine, manganese tellurite has been shown to have antimicrobial and anticancer properties. In electronics, manganese tellurite has been studied for its potential use as a semiconductor material. In materials science, manganese tellurite has been studied for its potential use as a catalyst and in the production of advanced materials.
Eigenschaften
CAS-Nummer |
15851-49-7 |
|---|---|
Produktname |
Manganese tellurite |
Molekularformel |
MnO3Te |
Molekulargewicht |
230.5 g/mol |
IUPAC-Name |
manganese(2+);tellurite |
InChI |
InChI=1S/Mn.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI-Schlüssel |
FCMCVRQIBWPOEB-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Mn+2] |
Kanonische SMILES |
[O-][Te](=O)[O-].[Mn+2] |
Andere CAS-Nummern |
15851-49-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



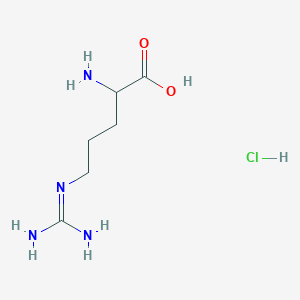
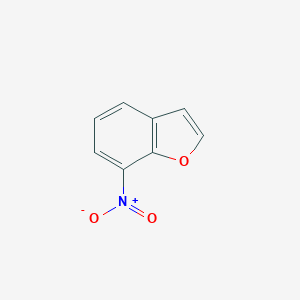
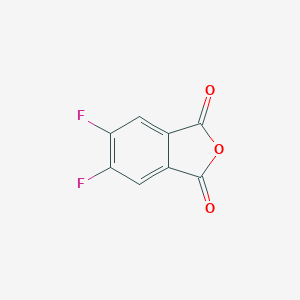
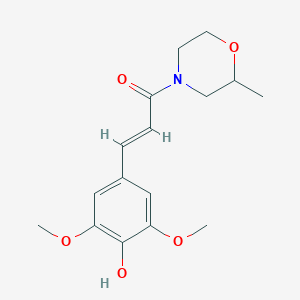
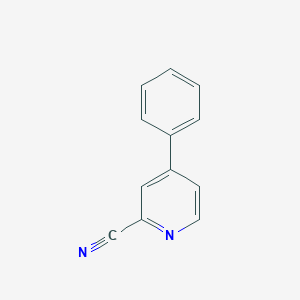
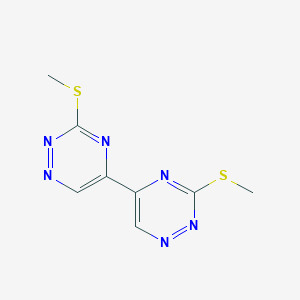
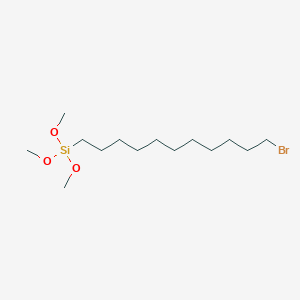

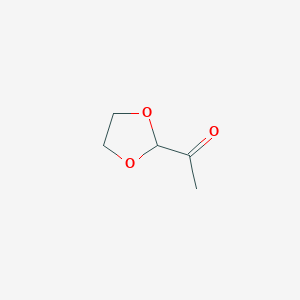
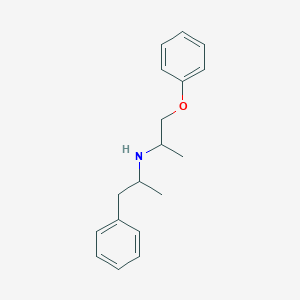
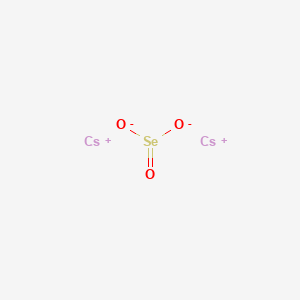

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)